4-methyl-N-(quinolin-3-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-quinolin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-13(9-7-12)17(20)19-15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHWKSMAPBOQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 4 Methyl N Quinolin 3 Yl Benzamide and Derivatives
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 4-methyl-N-(quinolin-3-yl)benzamide.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, such as (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, DFT calculations have been employed to determine their optimized geometries. nih.gov The absence of imaginary frequencies in these calculations confirms that the obtained structures represent true local minima on the potential energy surface. nih.gov
Conformational analysis further explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. This is crucial for understanding the flexibility of the molecule and identifying the most energetically favorable conformations, which are often the most biologically relevant.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. chalcogen.ro A smaller gap suggests higher reactivity.
For a derivative of this compound, the FMO analysis revealed that the HOMO was primarily localized on the five-membered heterocyclic ring, while the LUMO was distributed differently, indicating specific sites for electronic transitions. nih.gov The energies of these orbitals and their gap are critical in predicting the molecule's behavior in chemical reactions.
Table 1: Frontier Molecular Orbital Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available for the parent compound |
| LUMO Energy | Data not available for the parent compound |
| HOMO-LUMO Gap | Data not available for the parent compound |
Note: Specific energy values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface. uni-muenchen.de Red colors typically indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net
In related benzamide (B126) structures, MEP analysis has shown that negative potential regions are often localized over electronegative atoms like oxygen in carbonyl groups, identifying them as potential sites for interaction with protons or other electrophiles. nih.gov Conversely, positive potential regions are found on other parts of the molecule. nih.gov This information is crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net
Charge Distribution and Dipole Moment Calculations
The dipole moment is a vector quantity that reflects the separation of positive and negative charges within a molecule. semanticscholar.org Its magnitude and direction are important for understanding a molecule's interaction with polar solvents and its behavior in an external electric field. For benzo-[f]-quinolinium methylids, which share structural similarities, computational studies have shown that the dipole moment can vary significantly with the molecular conformation and the surrounding solvent. mdpi.com
Table 2: Calculated Molecular Properties
| Property | Value |
|---|---|
| Dipole Moment | Data not available for the parent compound |
| Mulliken Atomic Charges | Data not available for the parent compound |
Note: Specific values for this compound require dedicated computational studies.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations can predict how this compound and its derivatives fit into the active site of a target protein. These simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
For instance, a derivative of this compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was shown through molecular docking to have strong potential as an elastase inhibitor. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. researchgate.net High-affinity binding is often a prerequisite for potent biological activity. nih.gov The design of novel PI3K/HDAC dual inhibitors has utilized a benzamide moiety as a key pharmacophore, with docking studies guiding the optimization of these compounds. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide |
Identification of Key Amino Acid Residues in Binding Pockets
The identification of key amino acid residues within the binding pockets of target proteins is crucial for understanding the mechanism of action of a ligand. For quinoline-based inhibitors, the ATP-binding site of protein kinases is a common target. Molecular docking studies on various quinoline (B57606) derivatives have revealed common interaction patterns. For instance, the nitrogen atom within the quinoline ring is often involved in forming crucial hydrogen bonds with hinge region residues of kinases. mdpi.com
In studies of related 4-methylbenzamide (B193301) derivatives targeting protein kinases, interactions with specific amino acid residues have been identified as critical for binding. For example, in the investigation of 4-methylbenzamide derivatives as potential protein kinase inhibitors, molecular modeling experiments have shown that these compounds can bind to the ATP-competitive site or allosteric sites of receptors like PDGFRα. nih.gov The ability of the amide group and the nitrogen of the quinoline moiety to bind to metal ions, such as zinc in metalloenzymes, has also been noted, suggesting a broader range of potential biological targets. nih.gov
While specific studies on this compound are not extensively available, based on the analysis of its structural analogues, a hypothetical binding model can be proposed. It is likely that the quinoline nitrogen and the amide group are key pharmacophoric features. In a kinase binding pocket, for example, one could expect hydrogen bonding interactions with residues such as methionine and threonine in the hinge region. Furthermore, the aromatic rings of the quinoline and benzamide moieties could engage in hydrophobic and π-stacking interactions with surrounding hydrophobic residues. For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with residues like ILE, LYS, PHE, TRP, and GLU. nih.gov
A summary of potentially interacting amino acid residues based on studies of related compounds is presented in Table 1.
Table 1: Potential Key Amino Acid Residues in Binding Pockets for Quinoline-Benzamide Derivatives
| Interacting Residue Type | Potential Role in Binding | Source Analogy |
|---|---|---|
| Methionine, Threonine | Hydrogen bonding with quinoline nitrogen in kinase hinge region | mdpi.com |
| Isoleucine, Valine | Hydrophobic interactions with aromatic rings | nih.gov |
| Phenylalanine, Tryptophan | π-stacking and hydrophobic interactions with aromatic rings | nih.gov |
Analysis of Specific Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions, π-Stacking)
The stability of a ligand-protein complex is governed by a combination of intermolecular forces. For this compound and its derivatives, hydrogen bonds, hydrophobic interactions, and π-stacking are expected to be the primary drivers of binding affinity and specificity.
Hydrogen Bonds: The amide linkage (-CONH-) in the benzamide portion of the molecule is a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of strong hydrogen bonds with appropriate residues in a protein's binding site. mdpi.com Similarly, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. mdpi.com Theoretical studies on benzamide and quinoline derivatives have confirmed the importance of these hydrogen bonding networks in their crystal structures and in their interactions with biological targets. mdpi.com
π-Stacking: The planar aromatic systems of both the quinoline and benzamide rings are well-suited for π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, where the π-orbitals of the aromatic rings overlap, can be a significant stabilizing force in the ligand-protein complex. Studies on related quinoline derivatives have highlighted the role of π-stacking in their binding to DNA and protein targets. mdpi.com The relative orientation of the two aromatic rings in this compound will influence its ability to engage in these interactions.
A summary of the key intermolecular forces is provided in Table 2.
Table 2: Key Intermolecular Forces in the Binding of Quinoline-Benzamide Derivatives
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner |
|---|---|---|
| Hydrogen Bond | Amide N-H and C=O, Quinoline Nitrogen | Polar amino acid residues (e.g., Ser, Thr, Asn, Gln) |
| Hydrophobic Interaction | 4-methyl group, Aromatic rings | Nonpolar amino acid residues (e.g., Leu, Ile, Val, Ala) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and the stability of ligand-protein complexes. nih.gov
Once a plausible binding mode of this compound within a target protein is established through docking, MD simulations can be employed to assess the stability of the complex. mdpi.com These simulations can track the movement of both the ligand and the protein atoms over time, providing a dynamic picture of the binding event. Key metrics to analyze from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains bound in a consistent orientation.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can identify flexible regions of the protein that may be important for ligand entry or conformational changes upon binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.
Studies on related quinoline derivatives have successfully used MD simulations to confirm the stability of docked poses and to elucidate the key interactions driving binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr
The first and most critical step in QSAR analysis is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a series of this compound derivatives, a wide range of descriptors would be calculated to capture their structural and physicochemical variations. These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices, shape indices), and counts of specific structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, surface area, and electronic properties such as dipole moment and polarizability.
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and aqueous solubility.
Recent QSAR studies on quinoline derivatives have utilized a variety of descriptors. For example, some studies have found success with topological descriptors and those related to the electronic properties of the molecules. mdpi.com In a study on 5,8-quinolinequinone derivatives, descriptors such as molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO and LUMO), and various reactivity parameters were calculated using Density Functional Theory (DFT). dergipark.org.tr
The selection of the most relevant descriptors is typically achieved through statistical methods to avoid overfitting the model. A hypothetical set of descriptors that could be relevant for a QSAR study of this compound derivatives is presented in Table 3.
Table 3: Examples of Molecular Descriptors for QSAR Analysis of Quinoline-Benzamide Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of Aromatic Rings | Molecular size and composition |
| Topological (2D) | Kier & Hall Connectivity Indices, Balaban J Index | Molecular branching and shape |
| Geometrical (3D) | Molecular Volume, Solvent Accessible Surface Area | Molecular size and shape in 3D space |
| Electronic (3D) | Dipole Moment, HOMO/LUMO Energies | Polarity and reactivity |
Once calculated, these descriptors would be used to build a regression model that correlates them with the observed biological activity of the compounds, ultimately allowing for the prediction of the activity of new, unsynthesized derivatives.
Development of Predictive Models for Biological Activity
A cornerstone of computational drug design is the development of predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. For quinoline-based derivatives, various 2D and 3D-QSAR approaches have been successfully employed to guide the synthesis of new and more effective therapeutic agents. scholarsresearchlibrary.commdpi.com
The development of a robust QSAR model begins with a dataset of compounds with known biological activities, which is then divided into a training set and a test set. scholarsresearchlibrary.com The training set is used to build the model, while the test set is used to validate its predictive power. Statistical parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²) are used to assess the model's quality. scholarsresearchlibrary.com For instance, a study on quinoline derivatives reported a 2D-QSAR model with an r² of 0.9182, a q² of 0.8160, and a pred_r² of 0.6422 for antitubercular activity, indicating a strong predictive capability. scholarsresearchlibrary.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields of the molecules. dovepress.commdpi.com These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com For a series of quinoline-based antimalarial agents, CoMFA and CoMSIA models demonstrated good statistical significance, with q² values of 0.70 and 0.69, respectively, and r² values of 0.80 and 0.79, respectively. nih.gov The predictive ability of these models was further confirmed with r²pred values of 0.63 and 0.61 for a test set of compounds. nih.gov
The table below summarizes the statistical validation of various QSAR models developed for quinoline derivatives, showcasing their robustness and predictive power in different therapeutic contexts.
| Model Type | Target Activity | q² | r² | pred_r² | Reference |
| 2D-QSAR | Antitubercular | 0.8160 | 0.9182 | 0.6422 | scholarsresearchlibrary.com |
| CoMFA | Antimalarial | 0.70 | 0.80 | 0.63 | nih.gov |
| CoMSIA | Antimalarial | 0.69 | 0.79 | 0.61 | nih.gov |
| HQSAR | Antimalarial | 0.80 | 0.80 | 0.72 | nih.gov |
| 3D-QSAR/CoMFA | Anticancer | 0.625 | 0.931 | 0.875 | mdpi.com |
These predictive models serve as a powerful guiding tool for the rational design and discovery of novel quinoline derivatives with enhanced biological activity. nih.gov
Interpretation of Physicochemical and Structural Features Influencing Activity
The true utility of computational models like CoMFA and CoMSIA lies in their ability to provide a detailed interpretation of how the physicochemical and structural properties of a molecule influence its biological activity. mdpi.com By analyzing the contour maps generated by these models, researchers can identify the key molecular features that are crucial for interaction with a biological target. mdpi.comnih.gov
Steric and Electrostatic Interactions: CoMFA and CoMSIA contour maps highlight regions where steric bulk and electrostatic charge distribution are favorable or unfavorable for activity. For example, in studies of quinoline derivatives, these maps have revealed that bulky substituents in certain positions can enhance activity, while in other areas, they may be detrimental due to steric hindrance. mdpi.comnih.gov Similarly, the electrostatic contour maps can indicate where electronegative (e.g., oxygen or nitrogen atoms) or electropositive groups are preferred to optimize interactions with the target protein. nih.gov
Hydrophobic and Hydrogen Bonding Interactions: CoMSIA models also provide insights into hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions. nih.gov These are critical for the binding of a ligand to its receptor. For instance, the analysis of quinoline-based antimalarial agents has shown that specific hydrophobic and hydrogen bonding patterns are essential for their mechanism of action. nih.gov Molecular docking studies, which simulate the binding of a ligand to the active site of a protein, can further elucidate these interactions. dovepress.com Docking studies on quinoline hydrazones as potential anti-tuberculosis agents revealed the importance of the amino acid residue TYR158 and the cofactor NAD+ in the binding process, with specific hydrogen bond interactions being identified. dovepress.com
Other Key Physicochemical Properties: Beyond the 3D spatial features, other physicochemical properties also play a significant role. For example, in the development of quinoline-4-carboxamide derivatives as antimalarial agents, modulating the pKa of a pyrrolidine (B122466) group was a key strategy to improve oral bioavailability. acs.org The lipophilicity and aqueous solubility of compounds are also critical parameters that are often considered in the design of new drug candidates. researchgate.net
The following table outlines some of the key structural features and their influence on the biological activity of quinoline derivatives, as determined by computational studies.
| Feature | Influence on Activity | Computational Method | Reference |
| Steric Properties | Favorable or unfavorable depending on the position of substituents. | CoMFA/CoMSIA | mdpi.comnih.gov |
| Electrostatic Properties | Distribution of charge affects binding affinity. | CoMFA/CoMSIA | mdpi.comnih.gov |
| Hydrophobic Interactions | Important for ligand-receptor binding. | CoMSIA | nih.gov |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with the target. | CoMSIA, Molecular Docking | dovepress.comnih.gov |
| pKa | Influences pharmacokinetic properties like permeability and bioavailability. | N/A | acs.org |
Future Directions and Research Perspectives
Development of Next-Generation 4-Methyl-N-(quinolin-3-yl)benzamide Derivatives
The development of novel derivatives from a lead compound is a cornerstone of drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, future research will likely focus on systematic structural modifications to unlock its full therapeutic potential.
Drawing inspiration from related quinoline-benzamide structures, several strategies can be envisioned for creating next-generation derivatives. One approach involves the modification of the quinoline (B57606) ring. The introduction of various substituents at different positions of the quinoline moiety can significantly influence biological activity. For instance, studies on other quinoline derivatives have shown that the incorporation of electron-donating or electron-withdrawing groups can modulate their anticancer and antiviral activities. semanticscholar.orgmdpi.com
Another key area for derivatization is the benzamide (B126) portion of the molecule. The methyl group on the benzamide ring of this compound presents a site for further functionalization. Research on other 4-methylbenzamide (B193301) derivatives has demonstrated that this position can be used as a linker to attach other bioactive moieties, such as purine (B94841) analogs, to create hybrid molecules with enhanced kinase inhibition capabilities. nih.gov
Furthermore, the amide linker itself can be a target for modification. While the amide bond is crucial for the structural integrity of many bioactive molecules, its orientation and the nature of its substituents can impact biological activity. Studies on related compounds have explored the effects of altering the amide bond, suggesting that such modifications could lead to derivatives with improved pharmacological profiles. researchgate.net
The following table outlines potential modifications for generating next-generation this compound derivatives, based on successful strategies employed for similar compounds.
| Molecular Scaffold | Potential Modification Site | Example of Modification | Anticipated Outcome |
| Quinoline Ring | Positions 2, 4, 6, 7, 8 | Introduction of halogens, methoxy, or trifluoromethyl groups | Enhanced binding affinity and selectivity for biological targets |
| Benzamide Moiety | Methyl group at position 4 | Functionalization to introduce larger substituents or linkers | Creation of hybrid molecules with dual-action mechanisms |
| Amide Linker | N-H and C=O groups | Isosteric replacements or conformational constraints | Improved metabolic stability and pharmacokinetic properties |
Exploration of Novel Biological Targets for Quinoline-Benzamide Compounds
The quinoline-benzamide scaffold has been associated with a diverse range of biological activities, from anticancer and antiviral to anti-inflammatory effects. A key future direction for this compound research is the identification and validation of novel biological targets.
Currently, various quinoline derivatives are known to target a wide array of proteins and enzymes. These include protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. ekb.egekb.eg Tubulin, a key component of the cytoskeleton, is another established target for quinoline-based compounds, with inhibitors of tubulin polymerization showing potent anticancer activity. ekb.eg Additionally, DNA topoisomerases and DNA methyltransferases, enzymes critical for DNA replication and gene expression, have been identified as targets for certain quinoline derivatives. rsc.orgnih.gov
Given the structural similarities, it is plausible that this compound and its future derivatives could interact with these known targets. However, the unique substitution pattern of this specific compound may also confer affinity for novel, as-yet-unidentified biological targets. High-throughput screening and chemoproteomics approaches will be instrumental in elucidating the full spectrum of molecular interactions for this class of compounds.
Recent research has also highlighted the potential of quinoline derivatives as inhibitors of viral enzymes. For example, certain quinoline-benzamide analogs have been investigated as inhibitors of the SARS-CoV-2 helicase, nsp13, and as anti-influenza agents. semanticscholar.orgresearchgate.net This opens up the possibility that this compound could be explored for its antiviral potential.
The following table summarizes known and potential biological targets for quinoline-benzamide compounds, providing a roadmap for future investigations into the mechanism of action of this compound.
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, Bcr-Abl, Aurora Kinases | Oncology |
| Cytoskeletal Proteins | Tubulin | Oncology |
| DNA Modifying Enzymes | Topoisomerases, DNA Methyltransferases | Oncology |
| Viral Enzymes | SARS-CoV-2 nsp13, Influenza Virus RNA Polymerase | Infectious Diseases |
| Other Enzymes | Elastase | Inflammatory Diseases |
Advanced Computational Modeling for Mechanism Elucidation
In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties, the elucidation of binding modes, and the rational design of new compounds. For this compound, advanced computational modeling will play a pivotal role in understanding its mechanism of action and in guiding the development of next-generation derivatives.
Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. researchgate.netnih.gov By comparing the docking scores and interaction patterns with those of known inhibitors, researchers can prioritize potential targets for experimental validation. For instance, docking studies on similar quinoline derivatives have successfully predicted their ability to inhibit enzymes like VEGFR tyrosine kinase and elastase. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities. nih.gov These models can identify the key physicochemical properties that govern the potency and selectivity of the compounds, thereby facilitating the design of more effective analogs.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target protein. These simulations can reveal the stability of the ligand-protein complex, the role of specific amino acid residues in the binding interaction, and the conformational changes that may occur upon binding. Such detailed information is crucial for a comprehensive understanding of the mechanism of action at the molecular level.
The following table highlights the application of various computational modeling techniques in the study of quinoline-benzamide derivatives.
| Computational Technique | Application | Expected Insights |
| Molecular Docking | Prediction of binding mode and affinity | Identification of key interactions with target proteins |
| 3D-QSAR | Correlation of structure with activity | Guidance for the design of more potent derivatives |
| Molecular Dynamics Simulations | Analysis of ligand-protein complex dynamics | Understanding of binding stability and conformational changes |
Synergistic Effects with Other Therapeutic Agents (In Vitro)
The combination of multiple therapeutic agents is a common strategy in the treatment of complex diseases like cancer, often leading to enhanced efficacy and reduced drug resistance. An important area of future research for this compound will be the investigation of its potential synergistic effects when used in combination with other therapeutic agents in vitro.
Studies on related quinoline-chalcone hybrids have demonstrated synergistic anticancer effects when combined with doxorubicin. rsc.org This suggests that this compound could also enhance the activity of conventional chemotherapeutic drugs. In vitro studies using various cancer cell lines can be designed to assess the combined effects of this compound and other anticancer agents, with the combination index (CI) being a key parameter to quantify synergy.
The potential for synergistic interactions is not limited to oncology. In the context of infectious diseases, combining an antiviral compound with another agent that has a different mechanism of action can be a powerful strategy to combat viral replication and the emergence of drug-resistant strains. Future in vitro studies could explore the synergistic potential of this compound with other antiviral drugs.
The following table provides a framework for designing in vitro studies to evaluate the synergistic effects of this compound.
| Therapeutic Area | Combination Agent | In Vitro Model | Endpoint Measurement |
| Oncology | Doxorubicin, Paclitaxel | Cancer cell lines (e.g., MCF-7, HCT-116) | Cell viability assays (e.g., MTS, MTT), Combination Index (CI) calculation |
| Infectious Diseases | Remdesivir, Oseltamivir | Virus-infected cell lines (e.g., Vero E6) | Viral load reduction, Cytopathic effect (CPE) inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing 4-methyl-N-(quinolin-3-yl)benzamide, and how can reaction yields be improved?
Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a quinolin-3-amine precursor under basic conditions. Key steps include:
- Acylation : Reacting 4-methylbenzoyl chloride with quinolin-3-amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Yield optimization can be achieved by controlling reaction temperature (0–5°C for exothermic steps) and using excess acyl chloride (1.2–1.5 equivalents) .
- Troubleshooting : Low yields may result from moisture sensitivity; ensure anhydrous conditions and inert gas (N₂/Ar) purging .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of the amide bond and absence of unreacted starting materials. Quinoline protons (e.g., H-2, H-4) appear as distinct aromatic signals (δ 8.5–9.0 ppm), while the 4-methylbenzamide group shows a singlet at δ 2.4 ppm (CH₃) .
- IR Spectroscopy : Look for amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How should researchers handle safety concerns during synthesis and handling of this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogenated solvent containers .
- Toxicity Data : While full toxicological profiles are unavailable, treat the compound as a potential irritant based on structural analogs (e.g., benzamide derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter binding affinity. Standardize protocols using validated kits (e.g., ATPase activity assays for kinase studies) .
- Structural Analogues : Compare with trifluoromethyl-substituted benzamides, where electron-withdrawing groups enhance metabolic stability but reduce solubility .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics and cellular assays (e.g., IC₅₀ in cancer cell lines) to correlate in vitro/in vivo effects .
Q. What strategies mitigate challenges in multi-step synthesis, such as byproduct formation or low regioselectivity?
Answer:
- Orthogonal Protection : Protect quinoline amines with Boc groups during acylation to prevent undesired side reactions .
- Catalytic Optimization : Use Pd-mediated cross-coupling for aryl-amide bond formation (e.g., Buchwald-Hartwig conditions) to enhance regioselectivity .
- In-line Purification : Employ catch-and-release techniques (e.g., scavenger resins) to remove unreacted reagents after each step .
Q. How do computational methods aid in predicting the physicochemical properties of this compound?
Answer:
- QSAR Modeling : Predict logP (2.8–3.2) and solubility (≤10 µM in aqueous buffer) using software like Schrödinger’s QikProp .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify critical hydrogen bonds (e.g., amide-NH to ATP-binding pocket residues) .
- DFT Calculations : Analyze electron density maps to rationalize reactivity trends (e.g., electrophilic substitution at quinoline C-4 vs. C-6) .
Methodological Tables
Q. Table 1. Comparative Reactivity of this compound Derivatives
| Derivative | Substituent Position | LogP | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Parent Compound | N/A | 3.1 | 12.5 | |
| Trifluoromethyl | Benzamide C-4 | 3.8 | 5.2 | |
| Nitro | Quinoline C-6 | 2.9 | >50 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.85 (s, 1H, quinoline H-2) | Regioselective coupling |
| IR (KBr) | 1652 cm⁻¹ (C=O stretch) | Amide bond confirmation |
| HRMS | [M+H]⁺ = 303.1234 (calc. 303.1230) | Molecular formula verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
